molecular formula C12H17N3O3 B6952272 N-(2-cyclopropyl-2-methoxypropyl)-6-oxo-1H-pyridazine-3-carboxamide

N-(2-cyclopropyl-2-methoxypropyl)-6-oxo-1H-pyridazine-3-carboxamide

Cat. No.: B6952272
M. Wt: 251.28 g/mol
InChI Key: IHTXLMWKWDICEX-UHFFFAOYSA-N
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Description

N-(2-cyclopropyl-2-methoxypropyl)-6-oxo-1H-pyridazine-3-carboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridazine ring, which is known for its diverse biological activities and potential therapeutic uses.

Properties

IUPAC Name

N-(2-cyclopropyl-2-methoxypropyl)-6-oxo-1H-pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c1-12(18-2,8-3-4-8)7-13-11(17)9-5-6-10(16)15-14-9/h5-6,8H,3-4,7H2,1-2H3,(H,13,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHTXLMWKWDICEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=NNC(=O)C=C1)(C2CC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropyl-2-methoxypropyl)-6-oxo-1H-pyridazine-3-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps often include:

    Formation of the pyridazine ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable compounds.

    Introduction of the carboxamide group: This step usually involves the reaction of the pyridazine derivative with an amine or ammonia under suitable conditions.

    Attachment of the cyclopropyl and methoxypropyl groups: These groups are introduced through alkylation reactions, often using alkyl halides or similar reagents.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Catalysts and automated processes may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclopropyl-2-methoxypropyl)-6-oxo-1H-pyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: This involves replacing one functional group with another, which can be useful for modifying the compound’s activity or solubility.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

N-(2-cyclopropyl-2-methoxypropyl)-6-oxo-1H-pyridazine-3-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of new materials or catalysts.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition or receptor binding.

    Medicine: Due to its potential therapeutic properties, it is investigated for use in drug development, particularly for conditions where pyridazine derivatives have shown efficacy.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-cyclopropyl-2-methoxypropyl)-6-oxo-1H-pyridazine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-cyclopropyl-2-methoxypropyl)-2-(trifluoromethyl)-1,3-thiazole-4-carboxamide
  • 2-[4-[(2-cyclopropyl-2-methoxypropyl)amino]pyrazol-1-yl]-N-methylacetamide

Uniqueness

N-(2-cyclopropyl-2-methoxypropyl)-6-oxo-1H-pyridazine-3-carboxamide stands out due to its unique combination of functional groups and the pyridazine ring. This structure imparts specific chemical and biological properties that may not be present in similar compounds. Its potential for diverse applications in chemistry, biology, and medicine further highlights its uniqueness.

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